molecular formula C8H9BO3 B6254938 (2,3-dihydro-1-benzofuran-4-yl)boronic acid CAS No. 1062293-35-9

(2,3-dihydro-1-benzofuran-4-yl)boronic acid

Cat. No. B6254938
CAS RN: 1062293-35-9
M. Wt: 164
InChI Key:
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Description

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a chemical compound with the molecular formula C8H9BO3 . It is a boronic acid derivative of 2,3-dihydrobenzofuran .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1-benzofuran-4-yl)boronic acid” can be represented by the InChI code: 1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2 .


Physical And Chemical Properties Analysis

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a powder with a molecular weight of 163.97 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Benzofuran compounds, including “(2,3-dihydro-1-benzofuran-4-yl)boronic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects, including their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Future research may focus on exploring these biological activities further and developing novel methods for the synthesis of benzofuran derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1-benzofuran-4-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sulfuric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sulfuric acid to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride to form 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid ethyl ester.", "Step 3: Cyclization of the hydroxy acid ester using boron trifluoride etherate to form 2,3-dihydro-1-benzofuran-4-ol.", "Step 4: Conversion of the alcohol to the boronic acid using boric acid and sodium hydroxide in methanol and water." ] }

CAS RN

1062293-35-9

Product Name

(2,3-dihydro-1-benzofuran-4-yl)boronic acid

Molecular Formula

C8H9BO3

Molecular Weight

164

Purity

95

Origin of Product

United States

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